molecular formula C5H12Cl2N4 B2730731 (5-Ethyl-2H-triazol-4-yl)methanamine;dihydrochloride CAS No. 2580233-37-8

(5-Ethyl-2H-triazol-4-yl)methanamine;dihydrochloride

Cat. No.: B2730731
CAS No.: 2580233-37-8
M. Wt: 199.08
InChI Key: QYLFDTOXGFZMLA-UHFFFAOYSA-N
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Description

(5-Ethyl-2H-triazol-4-yl)methanamine;dihydrochloride: is a chemical compound with the molecular formula C5H10N4.2ClH. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is often used in various chemical and pharmaceutical applications due to its unique structure and properties.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like halides, alcohols, and amines.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Employed in the development of new materials with unique properties.

Biology:

  • Investigated for its potential as an antimicrobial agent.
  • Studied for its role in enzyme inhibition and interaction with biological targets.

Medicine:

  • Explored for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
  • Evaluated for its pharmacological activities, including anti-inflammatory and analgesic properties.

Industry:

Mechanism of Action

The mechanism of action of (5-Ethyl-2H-triazol-4-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

  • (2-Ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride
  • (1H-1,2,3-triazol-4-yl)methanamine dihydrochloride

Comparison:

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(5-ethyl-2H-triazol-4-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.2ClH/c1-2-4-5(3-6)8-9-7-4;;/h2-3,6H2,1H3,(H,7,8,9);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLFDTOXGFZMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNN=C1CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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